molecular formula C7H9F3O3 B6231385 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers CAS No. 2386541-93-9

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6231385
CAS No.: 2386541-93-9
M. Wt: 198.14 g/mol
InChI Key: IHTZQNXMNYHSNY-UHFFFAOYSA-N
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Description

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers, is an organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclopentane ring, which in turn is bonded to a carboxylic acid group. This compound is notable for its unique structural features and the presence of multiple stereoisomers, which can influence its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclopentane ring. This can be achieved through various cyclization reactions, such as the Diels-Alder reaction.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anion as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol or cyclopentanal derivatives.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    3-(trifluoromethyl)cyclopentane-1-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    Cyclopentane-1-carboxylic acid: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    3-(methoxy)cyclopentane-1-carboxylic acid: Contains a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and pharmaceuticals with enhanced performance and specificity.

Properties

CAS No.

2386541-93-9

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)13-5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)

InChI Key

IHTZQNXMNYHSNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)O)OC(F)(F)F

Purity

95

Origin of Product

United States

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